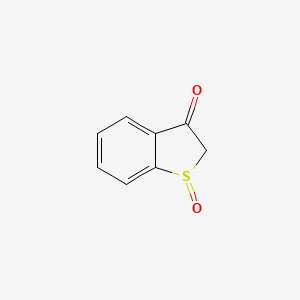
1H-1-Benzothiophene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1-Benzothiophene-1,3(2H)-dione is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1-Benzothiophene-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation of thiophene derivatives followed by oxidation. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride as catalysts.
Industrial Production Methods
Industrial production methods for this compound might involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced technologies could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-1-Benzothiophene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction to thiols or thioethers using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions at the benzene or thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity and potential as a pharmaceutical intermediate.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1H-1-Benzothiophene-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling cascades, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound with a fused benzene and thiophene ring.
Benzothiophene-2-carboxylic acid: A derivative with a carboxyl group at the 2-position.
Benzothiophene-3-carboxylic acid: A derivative with a carboxyl group at the 3-position.
Uniqueness
1H-1-Benzothiophene-1,3(2H)-dione is unique due to the presence of a dione functional group, which imparts distinct chemical reactivity and potential biological activity compared to other benzothiophene derivatives.
Properties
CAS No. |
53894-49-8 |
|---|---|
Molecular Formula |
C8H6O2S |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
1-oxo-1-benzothiophen-3-one |
InChI |
InChI=1S/C8H6O2S/c9-7-5-11(10)8-4-2-1-3-6(7)8/h1-4H,5H2 |
InChI Key |
LFOCNSKWRFQKPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2S1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















